N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolopyrazine core and a benzo[b]thiophene moiety, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .
Mode of Action
This compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their kinase activities . This inhibition results in the disruption of downstream signaling pathways that are essential for cell proliferation and angiogenesis .
Biochemical Pathways
The compound’s action affects the c-Met and VEGFR-2 signaling pathways . The inhibition of these pathways leads to a decrease in cell proliferation and angiogenesis, which are critical for tumor growth and metastasis .
Pharmacokinetics
Similar compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been studied for their pharmacokinetic properties . These studies suggest that such compounds may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact the bioavailability of this compound.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . Specifically, the compound has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce late apoptosis of A549 cells .
Preparation Methods
The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route often includes the formation of the triazolopyrazine core through cyclization reactions, followed by the introduction of the benzo[b]thiophene moiety. Common reagents used in these reactions include hydrazine hydrate, chloropyrazine, and various acylating agents. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization and coupling reactions .
Chemical Reactions Analysis
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures
Scientific Research Applications
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. .
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for cancer, bacterial infections, and inflammatory conditions.
Industry: The compound’s unique structure makes it useful in the development of new materials and as a precursor for the synthesis of other valuable compounds
Comparison with Similar Compounds
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[b]thiophene-2-carboxamide can be compared with other triazolopyrazine derivatives, such as:
Triazolopyrazine derivatives with pyridazinone moieties: These compounds also exhibit significant biological activities, including kinase inhibition and antitumor properties.
Pyrrolopyrazine derivatives: These compounds have a similar core structure and exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Triazolopiperazine derivatives: These compounds are known for their potential therapeutic applications in treating diabetes, inflammation, and other conditions.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-14(11-7-9-3-1-2-4-10(9)23-11)17-8-12-18-19-13-15(22)16-5-6-20(12)13/h1-7H,8H2,(H,16,22)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQACLRARWIHLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC3=NN=C4N3C=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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